![molecular formula C5H5F3N2O B8149174 4-(2,2,2-Trifluoroethoxy)-1H-pyrazole](/img/structure/B8149174.png)
4-(2,2,2-Trifluoroethoxy)-1H-pyrazole
Overview
Description
4-(2,2,2-Trifluoroethoxy)-1H-pyrazole is a useful research compound. Its molecular formula is C5H5F3N2O and its molecular weight is 166.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,2,2-Trifluoroethoxy)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2,2-Trifluoroethoxy)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phosphodiesterase 5 (PDE5) Inhibition : This compound is a potent inhibitor of phosphodiesterase 5, which is important in developing selective and potent inhibitors for various applications (Tollefson et al., 2010).
Regioselectivity and Yield in Synthesis : It is used for its excellent regioselectivity and moderate to excellent yields in chemical synthesis processes (Lu et al., 2019).
Derivative Preparation : The synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles, including aromatic, aliphatic, carbohydrate, and bis(pyrazole) derivatives, involves using this compound (Bouillon et al., 2001).
Applications in Radical Processes and Rearrangements : Trifluoromethyl-substituted 3H-pyrazoles, which include this compound, are useful in radical processes and [1,5] sigmatropic rearrangements (Sha et al., 2014).
Building Blocks in Research : This compound is a useful building block in various research fields, such as CropScience and oncology (Guillou et al., 2011).
Antioxidant Activity : It has shown the best antioxidant activity in certain studies, indicating its potential in pharmacological applications (Kaddouri et al., 2020).
Metal Complex Formation : This compound is attractive for designing new polynuclear metal complexes with interesting properties (Haasnoot, 2000).
Use in "Click" Chemistry : It serves as a scaffold for "click" chemistry, with higher stability in the presence of biological nucleophiles (Abularrage et al., 2020).
Analogue Synthesis : It can be applied to synthesize a 4-(trifluoromethyl)pyrazole analogue of the anti-inflammatory drug celecoxib (Wang et al., 2017).
properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-11-4-1-9-10-2-4/h1-2H,3H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGFDSKIKDFFSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethoxy)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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